molecular formula C7H4BF6KO B15298790 Potassium trifluoro(3-(trifluoromethoxy)phenyl)borate

Potassium trifluoro(3-(trifluoromethoxy)phenyl)borate

Cat. No.: B15298790
M. Wt: 268.01 g/mol
InChI Key: JQMPLSYVYYRZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is an organoboron compound with the molecular formula C7H4BF6KO. It is a white solid that is soluble in common organic solvents. This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide can be synthesized through the reaction of 3-(trifluoromethoxy)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions and results in the formation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H4BF6KO

Molecular Weight

268.01 g/mol

IUPAC Name

potassium;trifluoro-[3-(trifluoromethoxy)phenyl]boranuide

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-2-5(4-6)8(12,13)14;/h1-4H;/q-1;+1

InChI Key

JQMPLSYVYYRZRX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)OC(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.